molecular formula C30H18N4O2 B14757282 18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene CAS No. 241-80-5

18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene

Cat. No.: B14757282
CAS No.: 241-80-5
M. Wt: 466.5 g/mol
InChI Key: HPRQSUXCCOBYSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pigment Violet 23 is synthesized through the condensation of chloranil and 3-amino-N-ethylcarbazole. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the dioxazine ring structure .

Industrial Production Methods

In industrial settings, the production of Pigment Violet 23 involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the pigment. The final product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the desired pigment quality .

Chemical Reactions Analysis

Types of Reactions

Pigment Violet 23 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pigment Violet 23 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pigment Violet 23 involves its interaction with light and other molecules. The dioxazine ring structure allows for strong absorption of visible light, resulting in its characteristic violet color. The compound’s stability and resistance to chemical degradation are attributed to its rigid molecular structure and the presence of electron-withdrawing groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pigment Violet 23 stands out due to its exceptional color strength, stability, and versatility in various applications. Its unique dioxazine ring structure provides superior resistance to solvents, chemicals, and environmental factors, making it a preferred choice in many industries .

Properties

CAS No.

241-80-5

Molecular Formula

C30H18N4O2

Molecular Weight

466.5 g/mol

IUPAC Name

18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene

InChI

InChI=1S/C30H18N4O2/c1-3-7-19-15(5-1)17-9-23-27(11-21(17)31-19)35-29-14-26-30(13-25(29)33-23)36-28-12-22-18(10-24(28)34-26)16-6-2-4-8-20(16)32-22/h1-14,31-34H

InChI Key

HPRQSUXCCOBYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)OC5=CC6=C(C=C5N4)OC7=C(N6)C=C8C9=CC=CC=C9NC8=C7

Origin of Product

United States

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